

Spectroscopic Profile of 3-Amino-2-bromobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Amino-2-bromobenzoic acid

Cat. No.: B108346

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This technical guide provides a comprehensive overview of the predicted and expected spectral data for **3-amino-2-bromobenzoic acid** (CAS No: 168899-61-4), a valuable building block in synthetic chemistry. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a detailed predictive analysis based on the known spectral characteristics of its isomers and related benzoic acid derivatives. The methodologies for acquiring such data are also detailed to facilitate experimental validation.

Predicted Spectral Data

The following tables summarize the predicted quantitative data for the ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry of **3-amino-2-bromobenzoic acid**. These predictions are derived from the analysis of structurally similar compounds.

Table 1: Predicted ^1H NMR Spectral Data for **3-Amino-2-bromobenzoic Acid**

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Integration
-COOH	> 10 (broad s)	Broad Singlet	-	1H
Aromatic H	7.0 - 8.0	Multiplet	-	3H
-NH ₂	4.0 - 6.0 (broad s)	Broad Singlet	-	2H
Solvent: DMSO-d ₆				

Table 2: Predicted ¹³C NMR Spectral Data for **3-Amino-2-bromobenzoic Acid**

Carbon	Predicted Chemical Shift (δ , ppm)
C=O	165 - 175
Aromatic C-Br	110 - 125
Aromatic C-NH ₂	140 - 150
Aromatic C-H	115 - 140
Aromatic C-COOH	130 - 140
Solvent: DMSO-d ₆	

Table 3: Predicted IR Spectral Data for **3-Amino-2-bromobenzoic Acid**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (Carboxylic Acid)	3300 - 2500	Strong, Broad
N-H Stretch (Amine)	3500 - 3300	Medium, Sharp (two bands)
C=O Stretch (Carboxylic Acid)	1710 - 1680	Strong, Sharp
C=C Stretch (Aromatic)	1620 - 1450	Medium to Strong
C-N Stretch	1350 - 1250	Medium
C-Br Stretch	700 - 500	Medium to Strong

Table 4: Predicted Mass Spectrometry Data for **3-Amino-2-bromobenzoic Acid**

Ion	Predicted m/z	Notes
[M] ⁺	215/217	Molecular ion peak with characteristic 1:1 isotopic pattern for bromine.
[M-OH] ⁺	198/200	Loss of hydroxyl radical.
[M-COOH] ⁺	170/172	Decarboxylation.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR, IR, and MS spectra of **3-amino-2-bromobenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of a solid organic compound like **3-amino-2-bromobenzoic acid** is as follows:

- Sample Preparation:
 - Accurately weigh approximately 5-20 mg of the solid sample.

- Dissolve the sample in 0.6 - 0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
- If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a standard 5 mm NMR tube.
- Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- ¹H NMR Spectroscopy Protocol:
 - Instrument Setup: Place the NMR tube in the spectrometer's spinner, insert it into the magnet, and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
 - Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse experiment.
 - Spectral Width: Typically 0-15 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay (d1): 1-5 seconds.
 - Number of Scans (ns): 8-16 scans are usually sufficient.
 - Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), phase the spectrum, apply a baseline correction, and integrate the signals. Reference the spectrum to the TMS signal.
- ¹³C NMR Spectroscopy Protocol:
 - Instrument Setup: The same sample prepared for ¹H NMR can be used.
 - Acquisition Parameters:

- Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum.
- Spectral Width: Typically 0-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay (d1): 2-5 seconds.
- Number of Scans (ns): Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is required.
- Data Processing: Apply a Fourier transform, phase the spectrum, and apply a baseline correction. Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

For a solid sample such as **3-amino-2-bromobenzoic acid**, Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet methods are commonly employed.

- Method 1: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:
 - Instrument Preparation: Ensure the ATR crystal is clean and record a background spectrum.
 - Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
 - Pressure Application: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.
 - Data Acquisition: Collect the infrared spectrum.
- Method 2: Potassium Bromide (KBr) Pellet:
 - Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle to create a fine, homogeneous powder.

- Pellet Formation: Transfer the powder to a pellet press die and apply pressure to form a thin, translucent pellet.
- Data Acquisition: Place the KBr pellet into the sample holder of the FT-IR spectrometer and collect the spectrum.

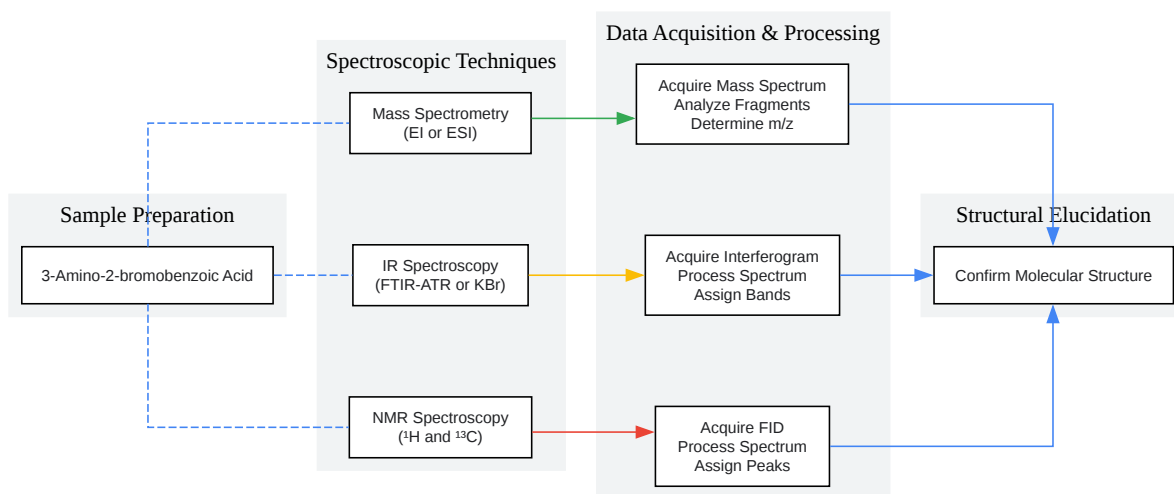
Mass Spectrometry (MS)

Various ionization methods can be used for the analysis of **3-amino-2-bromobenzoic acid**.

- Electron Ionization (EI): This is a hard ionization technique that can provide information about the molecular weight and fragmentation pattern. The sample is introduced into the ion source, typically after passing through a gas chromatograph (GC-MS), and is bombarded with high-energy electrons.
- Electrospray Ionization (ESI): This is a soft ionization technique suitable for analyzing the compound via liquid chromatography-mass spectrometry (LC-MS). The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, where it is ionized. This method is likely to show the protonated molecule $[M+H]^+$.

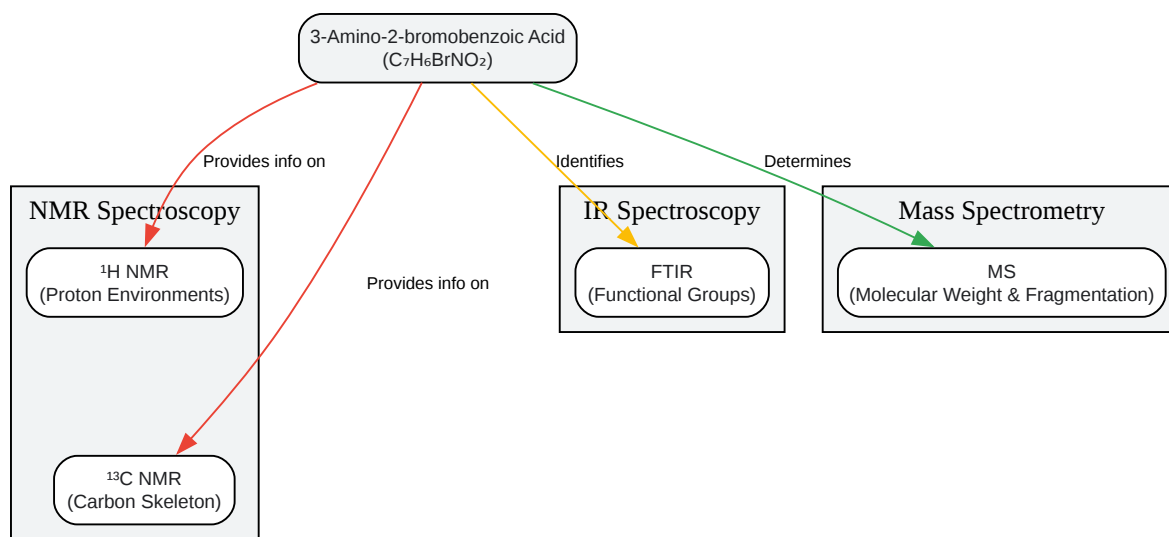
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **3-amino-2-bromobenzoic acid**.



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Fig. 1: Workflow for Spectroscopic Analysis



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